

Spectroscopic Analysis of 3-Bromo-4hydroxybenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-4-hydroxybenzonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-4-hydroxybenzonitrile**, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

- IUPAC Name: 3-bromo-4-hydroxybenzonitrile[2]
- Synonyms: 2-Bromo-4-cyanophenol[3]
- CAS Number: 2315-86-8[2][3]
- Molecular Formula: C₇H₄BrNO[1][2][3][4]
- Molecular Weight: 198.02 g/mol [2][3][4]
- Appearance: White to off-white crystalline solid.[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Bromo-4-hydroxybenzonitrile**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data[5]

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

¹³C NMR Spectral Data[6]

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Infrared (IR) Spectroscopy[7]

Wavenumber (cm ⁻¹)	Assignment
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Data not available in search results

Mass Spectrometry (MS)[8]

m/z	Relative Intensity (%)	Assignment
197.95	[M+H] ⁺	_
219.94	[M+Na]+	
195.94	[M-H] ⁻	

Note: The exact peak lists for NMR and IR, and the full fragmentation pattern for MS were not available in the initial search results. The data presented is based on available information.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1. Sample Preparation:
- Accurately weigh 5-25 mg of 3-Bromo-4-hydroxybenzonitrile for ¹H NMR, and 20-100 mg for ¹³C NMR.[7][8][9]
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[8][10]
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[8][9]
- Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[7] Cotton wool should be avoided as it can introduce impurities.[7]
- The final sample height in the NMR tube should be between 4.0 and 5.0 cm.[8]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[9][10]
- 2. Data Acquisition:
- Insert the NMR tube into the spectrometer's probe.
- The instrument's software is used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.[8]
- The magnetic field is shimmed to maximize its homogeneity, which improves the resolution of the spectra.[8]
- The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[8]
- Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.



 Initiate data acquisition. For ¹³C NMR, a larger number of scans is typically required due to its lower natural abundance and sensitivity.[7]

Infrared (IR) Spectroscopy

- 1. Sample Preparation (Thin Solid Film Method):
- Dissolve a small amount (approx. 5-10 mg) of 3-Bromo-4-hydroxybenzonitrile in a few drops of a volatile solvent like methylene chloride or acetone.[11]
- Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.[11]
- Using a pipette, drop a small amount of the solution onto the salt plate and allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[11]
- If the resulting film is too thin (weak absorption), add another drop of the solution and let it dry. If it is too thick (strong, saturated absorption), clean the plate and use a more dilute solution.[11]
- 2. Data Acquisition:
- Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
- Acquire the background spectrum of the empty instrument.
- Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- 1. Sample Preparation and Introduction:
- For a technique like Electron Ionization (EI), the sample is introduced into the instrument, often after being heated to ensure it is in the gas phase within a vacuum.[12]
- Alternatively, for soft ionization techniques like Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent and infused into the ion source.[13]



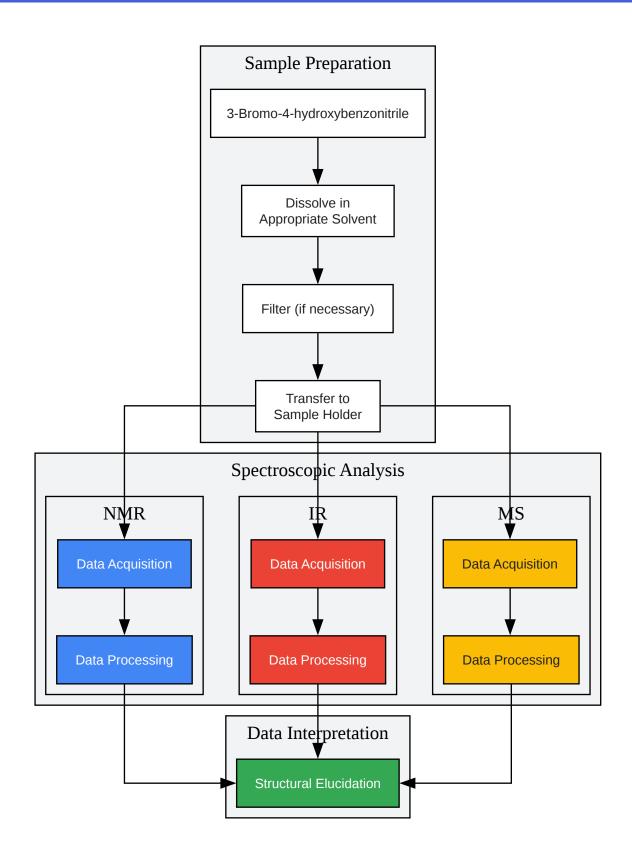
2. Ionization:

- The gaseous sample molecules are ionized. In EI-MS, a high-energy electron beam is used to knock an electron from the molecule, forming a radical cation (molecular ion).[12][14][15] This high energy often causes the molecular ion to fragment.[12][13]
- In ESI-MS, a high voltage is applied to the liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺ or [M-H]⁻) are released into the gas phase.[13]
- 3. Mass Analysis and Detection:
- The newly formed ions are accelerated by an electric field into the mass analyzer.[12][15]
- In the mass analyzer, the ions are separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field.[12][15]
- A detector at the end of the analyzer measures the abundance of ions at each m/z value.[15]
 The most abundant ion is designated as the base peak with 100% relative intensity.[14]

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Bromo-4-hydroxybenzonitrile**.





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Caption: General workflow for spectroscopic analysis.



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